molecular formula C18H11FN2O4 B2990363 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one CAS No. 892755-26-9

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2990363
CAS No.: 892755-26-9
M. Wt: 338.294
InChI Key: NPVALKWNJPFZOS-UHFFFAOYSA-N
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Description

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromone structure. The fluorophenyl group is introduced through a series of reactions, including halogenation and subsequent coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, and ongoing research aims to develop it into a viable drug.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.

Mechanism of Action

The mechanism by which 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

  • 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

  • 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-hydroxy-2H-chromen-2-one

Uniqueness: 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one stands out due to its methoxy group, which can influence its biological activity and chemical properties compared to similar compounds without this group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-11-6-7-15-10(8-11)9-13(18(22)24-15)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVALKWNJPFZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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